3-(Pyridin-2-yl)benzonitrile
Overview
Description
3-(Pyridin-2-yl)benzonitrile is a chemical compound with the molecular formula C12H8N2 . It is also known by other names such as 3-(3-Pyridinyl)benzonitrile .
Synthesis Analysis
The synthesis of compounds similar to 3-(Pyridin-2-yl)benzonitrile has been reported in several studies. For instance, a solvent- and catalyst-free method for the synthesis of imidazo[1,2-a]pyridines from different 2-aminopyridines with various α-bromoketones under microwave irradiation has been developed . Another study reported the synthesis of FeII, CoII, and NiII complexes from the reactions of the L ligand with chloride salts of FeII, CoII, and NiII ions under solvothermal conditions .Molecular Structure Analysis
The molecular structure of 3-(Pyridin-2-yl)benzonitrile has been analyzed in several studies. The compound has an average mass of 180.205 Da and a monoisotopic mass of 180.068741 Da .Chemical Reactions Analysis
The chemical reactions involving 3-(Pyridin-2-yl)benzonitrile have been studied in several papers. For example, one study reported the synthesis of FeII, CoII, and NiII complexes from the reactions of the L ligand (L = 1-chloro-3-(pyridin-2-yl)imidazo[1,5-a]pyridine) with chloride salts of FeII, CoII, and NiII ions under solvothermal conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(Pyridin-2-yl)benzonitrile have been analyzed in several studies. For instance, one study reported the rich photophysical behavior of 3-(pyridin-2-yl)triimidazotriazine (TT-Py) organic molecule, comprising excitation-dependent fluorescence and phosphorescence under ambient conditions in both blended films and the crystalline phase .Scientific Research Applications
Antagonistic Effects on mGlu5 Receptors
3-(Pyridin-2-yl)benzonitrile derivatives have been identified as potent antagonists of metabotropic glutamate subtype 5 (mGlu5) receptors. Studies have shown that certain derivatives, such as 2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl)pyridine and 3-fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitrile, exhibit high in vitro potency and selectivity for mGlu5 receptors, as well as effective brain penetration and in vivo receptor occupancy in animal models (Huang et al., 2004); (Tehrani et al., 2005).
Use in Radioligands for PET Imaging
3-(Pyridin-2-yl)benzonitrile analogues have been developed as radioligands for positron emission tomography (PET) imaging, specifically targeting the metabotropic glutamate receptor subtype 5 (mGluR5). Certain derivatives demonstrated high binding affinity and moderate lipophilicity, making them suitable for imaging and quantitative analysis of mGluR5 in the brain (Shimoda et al., 2016).
Safety and Hazards
Future Directions
The future directions for the research on 3-(Pyridin-2-yl)benzonitrile and similar compounds are promising. For instance, one study unraveled the intricate photophysical behavior of 3-(pyridin-2-yl)triimidazotriazine (TT-Py) organic molecule, which could be useful for the development of purely organic materials showing multicolor fluorescent and phosphorescent behavior . Another study suggested that the design of pyridinylphosphinate-based blue iridium phosphors could be an effective strategy for the future molecular design of blue Ir(III) complexes with good electron transport property for OLEDs .
properties
IUPAC Name |
3-pyridin-2-ylbenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c13-9-10-4-3-5-11(8-10)12-6-1-2-7-14-12/h1-8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOHIDPYTAHUIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC(=C2)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-2-yl)benzonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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